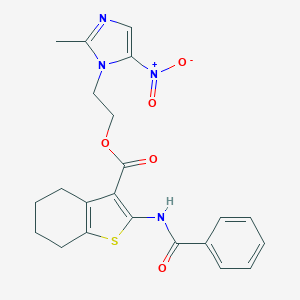
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of imidazole, benzoylamino, and benzothiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the introduction of the benzoylamino group and the benzothiophene ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The imidazole ring can be hydrogenated under specific conditions.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. Reaction conditions vary, but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzoylamino moiety.
Wissenschaftliche Forschungsanwendungen
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, while the benzoylamino group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: Shares the imidazole ring and nitro group but lacks the benzoylamino and benzothiophene moieties.
Benzothiophene derivatives: Similar core structure but different functional groups.
Benzoylamino compounds: Contain the benzoylamino group but different core structures.
Uniqueness
The uniqueness of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds. This makes it a valuable molecule for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H22N4O5S |
|---|---|
Molekulargewicht |
454.5g/mol |
IUPAC-Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H22N4O5S/c1-14-23-13-18(26(29)30)25(14)11-12-31-22(28)19-16-9-5-6-10-17(16)32-21(19)24-20(27)15-7-3-2-4-8-15/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,24,27) |
InChI-Schlüssel |
AFIFPZBHHQTRGA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCOC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC=C(N1CCOC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















